molecular formula C15H17N3O3 B2522379 Palbociclib Impurity CAS No. 2172256-78-7

Palbociclib Impurity

Cat. No.: B2522379
CAS No.: 2172256-78-7
M. Wt: 287.319
InChI Key: LXLRGUPUCQJUCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Palbociclib, a selective cyclin-dependent kinase 4/6 (CDK4/6) inhibitor, is used to treat hormone receptor-positive (HR+), HER2-negative advanced breast cancer. During its synthesis and storage, Palbociclib impurities arise as by-products or degradation products. Key impurities identified include:

  • Desacetyl impurities (e.g., Palbociclib desacetyl impurity, PDA) formed during catalytic hydrogenation steps using palladium .
  • N-Oxide impurities (e.g., pyridine N-oxide and piperazine N-oxide) generated via oxidative degradation .
  • Process-related impurities such as 6-Desacetyl 6-BromoPalbociclib and Palbociclib Nitroso Impurity, linked to solvents or intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of palbociclib impurities involves several synthetic routes and reaction conditions. One method includes the use of palbociclib and a formate solvent, where the palbociclib is added to the formate solvent and heated for reaction. The reaction solution is then filtered to obtain the impurity . This method is simple, requires low equipment conditions, and results in high product purity.

Industrial Production Methods

In industrial settings, the preparation of palbociclib impurities follows stringent protocols to ensure consistency and quality. The process typically involves the use of high-performance liquid chromatography (HPLC) to separate and identify impurities. The method is validated for accuracy, precision, linearity, sensitivity, robustness, and solution stability .

Chemical Reactions Analysis

Types of Reactions

Palbociclib impurities can undergo various chemical reactions, including:

    Oxidation: Exposure to oxidizing agents can lead to the formation of oxidized impurities.

    Reduction: Reducing agents can convert certain impurities into different chemical forms.

    Substitution: Substitution reactions can occur, leading to the formation of new impurities.

Common Reagents and Conditions

Common reagents used in these reactions include acetonitrile, hydrochloric acid, and formate solvents. The conditions often involve controlled temperatures and pH levels to ensure the desired reactions occur .

Major Products Formed

The major products formed from these reactions include various derivatives of palbociclib, such as 6-acetyl-8-cyclopentyl-5-methyl-2-{[3-(piperazin-1-yl)pyridin-2yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one and 6-acetyl-8-cyclopentyl-5-methyl-2-{[5-(4-t-butyloxycarbonyl-)-(piperazin-1-yl)pyridin-2yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one .

Scientific Research Applications

Introduction to Palbociclib Impurity

Palbociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6, primarily used in the treatment of hormone receptor-positive breast cancer. Despite its therapeutic benefits, the presence of impurities in pharmaceutical compounds can significantly affect their efficacy and safety. This article explores the applications of this compound, focusing on its role in quality control, analytical method development, and potential biological effects.

Quality Control in Pharmaceutical Manufacturing

The identification and quantification of palbociclib impurities are critical for ensuring the quality and safety of the drug. Regulatory bodies like the U.S. Food and Drug Administration have established guidelines for acceptable impurity levels in pharmaceuticals. The characterization of impurities helps in:

  • Establishing Purity Standards : Impurities can arise during synthesis or storage, necessitating stringent controls to meet pharmacopoeial standards.
  • Preventing Toxicity : Some impurities may exhibit toxicological effects; hence, their identification is crucial for patient safety .

Analytical Method Development

Research has focused on developing reliable analytical methods to detect and quantify palbociclib impurities. For instance:

  • High-Performance Liquid Chromatography (HPLC) : A validated HPLC method was developed to separate and determine eight potential impurities associated with palbociclib. This method enhances the reliability of impurity analysis, ensuring that any deviations from purity standards can be promptly addressed .
  • Mass Spectrometry : Techniques such as mass spectrometry are employed alongside HPLC to confirm the structures of identified impurities, providing a comprehensive understanding of their chemical nature .

Biological Research Applications

Palbociclib impurities are not just byproducts; they also present opportunities for research:

  • Investigating Biological Effects : The biological interactions of these impurities with cellular components can provide insights into their potential effects on drug efficacy and safety. Studies have indicated that some impurities might influence the drug's pharmacodynamics or pharmacokinetics .
  • Therapeutic Implications : Understanding how these impurities interact with cyclin-dependent kinases could lead to new therapeutic strategies or improved formulations of palbociclib .

Case Study 1: Impurity Characterization

A study characterized two new compounds among six process-related impurities of palbociclib using spectral analysis techniques (mass spectrometry, NMR). This characterization is essential for understanding how these impurities might affect the overall therapeutic profile of palbociclib .

Case Study 2: Toxicological Assessment

In a non-clinical review, palbociclib's impurities were assessed for their toxicological impacts during pregnancy in animal models. The findings highlighted the importance of controlling impurity levels to mitigate any adverse effects during critical developmental periods .

Mechanism of Action

The mechanism of action of palbociclib impurities involves their interaction with various molecular targets and pathways. Palbociclib itself is a selective inhibitor of cyclin-dependent kinases 4 and 6, which play a crucial role in cell cycle regulation. By inhibiting these kinases, palbociclib prevents the progression from the G1 to the S phase of the cell cycle, leading to cell cycle arrest and inhibition of cell proliferation . Impurities may affect this mechanism by altering the drug’s stability, bioavailability, or interaction with its targets .

Comparison with Similar Compounds

Structural and Functional Similarities

Palbociclib shares structural motifs with other CDK4/6 inhibitors, such as ribociclib and abemaciclib, including protonatable amine groups (pKa >8) and heterocyclic cores. These features contribute to lysosomotropic properties, leading to lysosomal trapping—a phenomenon where weak bases accumulate in acidic organelles, reducing cytoplasmic drug availability .

Property Palbociclib Ribociclib Abemaciclib
pKa 8.2–9.1 8.5–9.3 7.8–8.5
Lysosomal Trapping High Moderate Low
Senescence Induction Moderate Low High
Fluorescence (for tracking) Yes (emission 500–550 nm) Yes (450–500 nm) No

Impurity Profiles

While all three drugs undergo oxidative degradation, their impurity profiles differ due to synthetic pathways:

  • Palbociclib : Dominated by desacetyl and N-oxide derivatives due to hydrogenation and oxidation steps .
  • Ribociclib : Likely forms piperazine-related degradants (e.g., hydroxylated metabolites) but lacks reported desacetyl analogs .
  • Abemaciclib : Prone to sulfonation and demethylation impurities owing to its distinct pyrrolopyrimidine core .

Potency and Toxicity

  • In vitro CDK4/6 Inhibition : Abemaciclib exhibits superior potency (IC₅₀ = 2 nM) compared to palbociclib (IC₅₀ = 11 nM) and ribociclib (IC₅₀ = 10 nM) .
  • Safety Profiles : Neutropenia is common across all three, but palbociclib shows lower rates of febrile neutropenia (3.7%) compared to ribociclib (7.4%) .

Synergistic Effects with Adjuvants

  • Lysosomotropic Agents : Chloroquine and NH₄Cl enhance palbociclib’s cytoplasmic availability by disrupting lysosomal trapping, a mechanism also applicable to ribociclib and abemaciclib .
  • Resistance Mechanisms: Palbociclib-resistant cells upregulate CDK6 and MAP kinase pathways, a trend observed in ribociclib resistance but less pronounced in abemaciclib .

Key Research Findings

Lysosomal Entrapment : All three CDK4/6 inhibitors exhibit lysosomal trapping, but abemaciclib’s lower pKa reduces this effect, enhancing nuclear targeting .

Impurity Stability : Palbociclib’s desacetyl impurities are stable under forced degradation (heat, light), whereas N-oxides degrade further in acidic conditions .

Therapeutic Synergy : Co-administration with chloroquine reduces palbociclib’s lysosomal pool by 60%, amplifying CDK4/6 inhibition in vitro .

Biological Activity

Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is primarily used in the treatment of hormone receptor-positive breast cancer. While the focus has predominantly been on its therapeutic efficacy, understanding the biological activity of its impurities, particularly "Palbociclib Impurity," is crucial for ensuring drug safety and efficacy. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of Palbociclib and Its Impurities

Palbociclib functions by inhibiting the CDK4/6 complex, thereby preventing the transition from the G1 phase to the S phase of the cell cycle, which is essential for DNA synthesis and cell proliferation. The presence of impurities can potentially alter the pharmacological profile of the drug, leading to unexpected biological effects or toxicity.

Structural Characterization of Palbociclib Impurities

Recent studies have identified several impurities associated with palbociclib. A notable impurity characterized is 4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl) amino)pyridin-3-yl)piperazine-1-formaldehyde. The identification and characterization of these impurities are critical for quality control in pharmaceutical manufacturing.

Impurity Name Chemical Formula Purity (%) Method of Detection
This compoundC₁₈H₂₃N₅O68%HPLC, MS, NMR

The primary mechanism through which palbociclib exerts its effects involves binding to cyclin D1 and inhibiting CDK4/6 activity. This inhibition leads to decreased phosphorylation of retinoblastoma protein (RB), resulting in cell cycle arrest. The impurities may interact differently with these pathways, which necessitates further investigation into their biological activities.

In Vitro Studies

In vitro studies have demonstrated that palbociclib and its impurities exhibit varying degrees of biological activity against different cancer cell lines. For instance, a comparative study assessed the effects of palbociclib and ribociclib on hormone receptor-positive breast cancer cell lines (T47D, MCF7, BT474). The results indicated that both compounds inhibited cell proliferation effectively at concentrations ranging from 100 nM to 500 nM over time periods extending up to 144 hours.

Key Findings:

  • Cell Proliferation Inhibition: Both palbociclib and ribociclib reduced cell proliferation in a dose-dependent manner.
  • RB1 Phosphorylation: Partial reduction in phosphorylated RB1 levels was observed at lower concentrations, with more significant reductions at higher doses.

In Vivo Studies

In vivo assessments have shown that palbociclib's distribution within tissues is extensive, with significant accumulation in various organs such as the adrenal gland and lymph nodes. Importantly, studies indicate minimal penetration across the blood-brain barrier, suggesting a targeted action primarily on peripheral tumors.

Case Studies

Several clinical trials have highlighted the implications of palbociclib impurities on patient outcomes:

  • PALOMA-2 Trial: This pivotal study evaluated palbociclib in combination with letrozole in ER-positive breast cancer patients. It underscored the importance of monitoring impurities during treatment due to potential impacts on efficacy.
  • Toxicology Assessments: Toxicological evaluations indicated that certain impurities could exhibit clastogenic properties in vitro, raising concerns regarding their safety profile.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing Palbociclib impurities, and how do they ensure regulatory compliance?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with ultraviolet detection is standard for purity assessment, while nuclear magnetic resonance (NMR) and mass spectrometry (MS) provide structural confirmation. For regulatory compliance, a Certificate of Analysis (CoA) must include ¹H/¹³C NMR, IR, and HPLC data, validated per ICH guidelines. Stability-indicating methods should quantify impurities at ≥0.10% thresholds .

Q. What are the primary synthetic sources of Palbociclib impurities, and how can they be mitigated during manufacturing?

  • Methodological Answer : Impurities arise from starting materials (e.g., pyrido-pyrimidine intermediates), solvents (e.g., DMSO), and degradation (e.g., oxidation of piperazine rings). Process optimization includes controlled reaction conditions (temperature, pH) and purification steps like recrystallization. For example, N-desmethyl Palbociclib, an isomeric impurity, is minimized via chiral chromatography .

Q. How should forced degradation studies be designed to identify degradation-related impurities in Palbociclib?

  • Methodological Answer : Expose Palbociclib to stress conditions: acidic/basic hydrolysis (0.1–1M HCl/NaOH), oxidative (3% H₂O₂), thermal (40–80°C), and photolytic (ICH Q1B). Use LC-MS to track degradation products like Palbociclib Glycosamine (hydrolysis byproduct) or nitroso derivatives (oxidative impurity). Compare degradation profiles to accelerated stability data .

Advanced Research Questions

Q. How can researchers resolve discrepancies in impurity profiles between accelerated stability studies and long-term real-time data?

  • Methodological Answer : Discrepancies often arise from non-Arrhenius degradation pathways (e.g., photolytic reactions). Apply kinetic modeling (e.g., Weibull distribution) to extrapolate real-time stability. Cross-validate with mass balance studies and impurity fate mapping. For example, 6-Desacetyl Palbociclib may form more rapidly under humidity stress than predicted .

Q. What in silico strategies predict the genotoxic potential of novel Palbociclib impurities, and how are these validated experimentally?

  • Methodological Answer : Use computational tools like Derek Nexus or Leadscope for structural alerts (e.g., nitroso groups). Validate via Ames tests (bacterial reverse mutation assay) and micronucleus assays. For instance, Palbociclib Nitroso Impurity requires quantification below 1 ppm due to genotoxicity risks .

Q. How do isomeric impurities like N-desmethyl Palbociclib affect pharmacokinetics, and what analytical approaches differentiate them?

  • Methodological Answer : Isomers can alter CDK4/6 binding affinity, impacting efficacy. Chiral HPLC with polar organic mobile phases (e.g., hexane/isopropanol) resolves isomers. Pharmacokinetic studies in rat models paired with LC-MS/MS quantify bioavailability changes. For example, N-desmethyl impurities reduce plasma half-life by 20% in preclinical models .

Q. What molecular mechanisms link Palbociclib impurities to drug resistance in breast cancer models?

  • Methodological Answer : Impurities like Palbociclib Chloro Bromo derivatives may competitively inhibit parent drug binding to CDK4/6. Use RNA sequencing to identify upregulated pathways (e.g., EMT via c-Jun/COX-2). Validate via siRNA knockdown in MDA-MB-231 cells, showing restored Palbociclib sensitivity .

Q. Data Analysis & Validation

Q. How should researchers address batch-to-batch variability in impurity levels during method validation?

  • Methodological Answer : Perform robustness testing by varying HPLC parameters (column lot, flow rate). Use statistical process control (SPC) charts to monitor impurity thresholds (e.g., ±3σ limits). Multivariate analysis (PCA) identifies critical process parameters (CPPs) impacting variability, such as solvent purity .

Q. What protocols ensure reproducibility in impurity synthesis for reference standards?

  • Methodological Answer : Document synthetic routes in detail (e.g., Daicel’s synthesis of Palbociclib-d8). Use deuterated solvents for NMR tracking and isotopic enrichment analysis (CHN elemental analysis). Purity must exceed 98% (HPLC), with inter-laboratory validation via round-robin testing .

Properties

IUPAC Name

6-acetyl-8-cyclopentyl-5-methyl-1H-pyrido[2,3-d]pyrimidine-2,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-8-11-7-16-15(21)17-13(11)18(10-5-3-4-6-10)14(20)12(8)9(2)19/h7,10H,3-6H2,1-2H3,(H,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXLRGUPUCQJUCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C2=C1C=NC(=O)N2)C3CCCC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172256-78-7
Record name Pyrido(2,3-d)pyrimidine-2,7(1H,8H)-dione, 6-acetyl-8-cyclopentyl-5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2172256787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PYRIDO(2,3-D)PYRIMIDINE-2,7(1H,8H)-DIONE, 6-ACETYL-8-CYCLOPENTYL-5-METHYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HWX4G49JE4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.